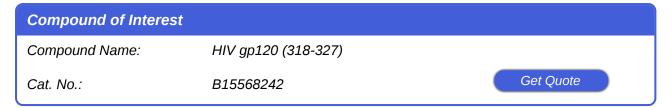


Application Notes and Protocols: Immunization of Mice with HIV gp120 (318-327) Peptide

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the immunization of mice using the HIV-1 gp120 (318-327) peptide. This peptide, with the sequence Arg-Gly-Pro-Gly-Arg-Ala-Phe-Val-Thr-Ile (RGPGRAFVTI), is a conserved epitope within the V3 loop of the HIV-1 envelope glycoprotein gp120 and is a target for cytotoxic T-lymphocyte (CTL) responses. [1] The protocols outlined below cover both DNA-based and peptide-based immunization strategies, as well as methods for evaluating the resulting immune responses.

Application Notes

The HIV envelope glycoprotein (Env) is a primary target for the development of vaccines aimed at eliciting both humoral (antibody) and cellular (T-cell) immunity.[2] The gp120 subunit of Env is crucial for the virus's attachment to host cells via the CD4 receptor.[3][4] The V3 loop of gp120 contains both variable and conserved regions, with the C-terminal portion housing the (318-327) epitope, also known as the I10 peptide.[1] This region is a known immunodominant epitope for CTLs, which are critical for identifying and eliminating virus-infected cells.[5]

Immunization Strategies:

DNA Vaccination: This approach involves directly introducing a plasmid DNA vector that
encodes the target antigen, in this case, the gp120 (318-327) peptide. The host cells take up
the DNA, transcribe and translate the genetic information, and present the resulting peptide
on Major Histocompatibility Complex (MHC) class I molecules. This process is highly



effective at priming CTL responses.[6] The efficiency of antigen presentation and the subsequent immune response can be significantly influenced by elements within the DNA vector, such as the leader or signal peptide sequence, which directs the synthesized peptide to the endoplasmic reticulum for processing.[6][7]

Peptide-Based Vaccination: This more traditional method involves immunizing with the synthetic peptide itself, often formulated with an adjuvant to enhance its immunogenicity.[8]
 Adjuvants are critical for stimulating a robust immune response, as peptides alone are often poorly immunogenic.[8][9] Common adjuvants include oil-in-water emulsions (like MF59 or nanoemulsions), Toll-like receptor (TLR) agonists (like CpG ODN or MPLA), or aluminum salts (alum).[9][10][11] Peptide immunization can elicit both antibody and T-cell responses, depending on the formulation and delivery route.[8]

Evaluating Immune Responses:

- Cellular Immunity (CTL Response): The primary method for assessing CTL activity is the chromium-51 (51Cr) release assay.[6] In this assay, target cells expressing the peptide are labeled with 51Cr. Effector CTLs from immunized mice are then co-cultured with these target cells. The amount of 51Cr released into the supernatant upon target cell lysis is directly proportional to the CTL activity.
- Humoral Immunity (Antibody Response): The presence and titer of peptide-specific
 antibodies in the serum of immunized animals are typically measured using an EnzymeLinked Immunosorbent Assay (ELISA).[12][13] This assay can quantify the total antibody titer
 (e.g., total IgG) and can also be adapted to determine the specific isotypes of the antibodies
 produced (e.g., IgG1, IgG2a, IgG2b), which provides insight into the type of T-helper (Th) cell
 response (Th1 vs. Th2) that was induced.[10]

Quantitative Data Summary

The following tables summarize representative quantitative data from immunization studies.

Table 1: Cytotoxic T-Lymphocyte (CTL) Response Following DNA Vaccination

This table presents data from a study where mice were immunized with two different DNA vectors encoding the gp120 (318-327) epitope, each with a different signal peptide sequence



(SAOLL vs. RAOLL). The results show that the choice of signal peptide significantly impacts the resulting CTL response.[6]

DNA Vector	Effector:Target Ratio	Mean % Specific Lysis (± SD)	p-value
SAOLL	100:1	25 (± 5)	< 0.01
RAOLL	100:1	45 (± 7)	< 0.01
SAOLL	50:1	18 (± 4)	< 0.01
RAOLL	50:1	35 (± 6)	< 0.01
SAOLL	25:1	10 (± 3)	< 0.01
RAOLL	25:1	22 (± 5)	< 0.01

Data adapted from a study evaluating the impact of signal peptide sequences on the immunogenicity of a DNA epitope vaccine.[6] The RAOLL vector, containing the rat KC chemokine leader, elicited significantly higher CTL responses.

Table 2: Serum Antibody Responses Following Peptide/Adjuvant Vaccination (Example Data)

This table provides an example of expected results for serum IgG titers and subclass distribution following intranasal immunization with a gp120 immunogen and a nanoemulsion (NE) adjuvant, suggesting a Th1-polarized response.[10]

Immunization Group	Mean Anti- gp120 lgG Titer (± SD)	lgG2a/lgG Titer Ratio	lgG2b/lgG Titer Ratio	lgG1/lgG Titer Ratio
gp120 + Saline	< 100	N/A	N/A	N/A
gp120 + 1% NE	15,000 (± 4,500)	0.45	0.35	0.20
gp120 + 1% NE + CpG	45,000 (± 12,000)	0.55	0.30	0.15



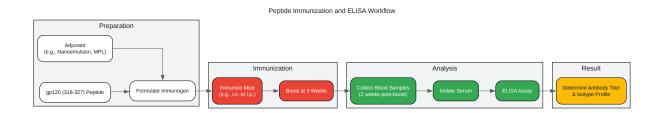
Data are representative of responses seen in studies using adjuvanted gp120 immunogens. [10] Higher IgG2a/IgG2b to IgG1 ratios are indicative of a Th1-biased immune response.

Experimental Workflows and Signaling Pathways



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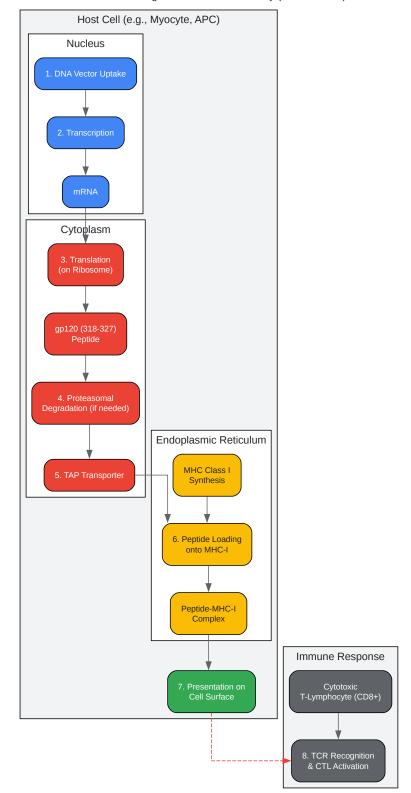
Caption: Workflow for DNA immunization of mice and subsequent evaluation of CTL response.



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Caption: Workflow for peptide immunization of mice and evaluation of antibody response.





MHC Class I Antigen Presentation Pathway (DNA Vaccine)

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Caption: MHC Class I pathway for antigens encoded by a DNA vaccine.



Detailed Experimental Protocols Protocol 1: DNA Immunization of Mice

This protocol is based on a study that successfully elicited CTL responses against the gp120 (318-327) epitope using a DNA vaccine.[6]

Materials:

- Plasmid DNA vector encoding HIV gp120 (318-327) epitope, purified and endotoxin-free.
- Endotoxin-free phosphate-buffered saline (PBS).
- BALB/cJ mice, female, 3-5 weeks old.[6]
- 26-gauge syringes.

- Preparation of DNA Solution: Resuspend the purified plasmid DNA in sterile, endotoxin-free PBS to a final concentration of 2.5 mg/mL.
- Animal Handling: Acclimatize mice for at least one week before the start of the experiment.
 Handle all animals according to approved institutional guidelines.
- Primary Immunization (Day 0):
 - Anesthetize the mice lightly if required by institutional protocols.
 - \circ Inject each mouse intradermally (i.d.) with 80 μ L of the DNA solution (containing 200 μ g of DNA).[6] A convenient site is the shaved skin on the flank.
- Booster Immunizations (Day 14 and Day 28):
 - Boost the mice twice at 2-week intervals using the same dose and route as the primary immunization.[6]
- Termination: Two weeks after the final boost, mice can be sacrificed for the collection of spleens to analyze the cellular immune response.



Protocol 2: Peptide Immunization of Mice

This is a general protocol for peptide immunization that can be adapted based on the chosen adjuvant and route of administration, drawing from methodologies used in related HIV vaccine studies.[10][14]

Materials:

- HIV gp120 (318-327) peptide, high purity (>95%).
- Sterile saline or PBS.
- Adjuvant of choice (e.g., 10% oil-in-water nanoemulsion[10], or MPL/DDA).
- BALB/c mice, female, 6-8 weeks old.
- Syringes appropriate for the chosen route of injection.

- Immunogen Preparation:
 - Dissolve the peptide in sterile saline or PBS.
 - On the day of immunization, prepare the formulation by mixing the peptide solution with the chosen adjuvant according to the manufacturer's instructions.
 - Example (Intranasal): Mix 20 µg of peptide with a 1% nanoemulsion solution for a final volume of 30 µL per mouse.[10]
 - Example (Intraperitoneal): Mix 3 μg of peptide with 25 μg MPL and 250 μg DDA for a final volume of 100 μL per mouse.[14]
- Primary Immunization (Day 0):
 - Administer the immunogen formulation to each mouse.
 - \circ Intranasal (i.n.): Lightly anesthetize the mouse and administer 15 μ L into each nare. Hold the animal in an inverted position until the droplets are inhaled.[10]



- Intraperitoneal (i.p.): Inject 100 μL into the peritoneal cavity.[14]
- Booster Immunization (Day 21):
 - Administer a booster dose using the same formulation, dose, and route as the primary immunization.[10]
- Sample Collection: Two weeks after the final boost, collect blood via submandibular or retroorbital bleeding to isolate serum for antibody analysis.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Anti-Peptide IgG

This protocol provides a method to quantify the titer of gp120 (318-327) peptide-specific antibodies in mouse serum.[15]

Materials:

- 96-well high-binding microplates.
- gp120 (318-327) peptide.
- Coating Buffer (e.g., Carbonate-Bicarbonate buffer, pH 9.6).
- Wash Buffer (PBS with 0.05% Tween-20).
- Blocking Buffer (e.g., 5% non-fat dry milk or 1% BSA in Wash Buffer).
- Serum samples from immunized and control mice.
- HRP-conjugated anti-mouse IgG detection antibody.
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate.
- Stop Solution (e.g., 2N H₂SO₄).
- Microplate reader (450 nm).



- · Plate Coating:
 - Dilute the gp120 (318-327) peptide to 2-5 μg/mL in Coating Buffer.
 - Add 100 μL to each well of the microplate.
 - Incubate overnight at 4°C.[15]
- Washing and Blocking:
 - \circ Aspirate the coating solution and wash the plate 3 times with 200 μL of Wash Buffer per well.
 - Add 200 μL of Blocking Buffer to each well and incubate for 1-2 hours at room temperature.[15]
- Sample Incubation:
 - Wash the plate 3 times with Wash Buffer.
 - Prepare serial dilutions of the mouse serum samples (starting at 1:100) in Blocking Buffer.
 - Add 100 μL of each dilution to the appropriate wells. Include wells for negative control serum.
 - Incubate for 1-2 hours at room temperature.[15]
- · Detection Antibody Incubation:
 - Wash the plate 3 times with Wash Buffer.
 - Dilute the HRP-conjugated anti-mouse IgG antibody in Blocking Buffer according to the manufacturer's recommendation.
 - Add 100 μL to each well and incubate for 1 hour at room temperature.
- · Development and Reading:
 - Wash the plate 5 times with Wash Buffer.



- Add 100 μL of TMB Substrate to each well and incubate in the dark at room temperature for 15-30 minutes.[15]
- Stop the reaction by adding 100 μL of Stop Solution.
- Read the absorbance at 450 nm on a microplate reader. The antibody titer is defined as the reciprocal of the highest dilution that gives an absorbance value significantly above the negative control (e.g., 2-3 times the background).

Protocol 4: 51Cr Release Assay for CTL Activity

This protocol details the measurement of cytotoxic T-lymphocyte activity from splenocytes of immunized mice.[6]

Materials:

- Splenocytes from immunized and naive mice (effector cells).
- P815 mastocytoma cells (target cells, compatible with BALB/c mice).
- gp120 (318-327) peptide.
- Sodium Chromate (Na₂⁵¹CrO₄).
- Complete RPMI-1640 medium.
- Fetal Bovine Serum (FBS).
- 96-well U-bottom plates.
- Gamma counter.

- Preparation of Effector Cells:
 - Harvest spleens from immunized and naive mice and prepare single-cell suspensions (splenocytes).



- \circ Stimulate the splenocytes in vitro by culturing them for 5 days with 1 μ M of the gp120 (318-327) peptide in complete RPMI medium.[6] These are the effector cells.
- Preparation of Target Cells:
 - Label P815 target cells by incubating them with 100 μCi of Na₂⁵¹CrO₄ for 1 hour at 37°C.
 - Wash the labeled cells 3 times to remove excess 51Cr.
 - \circ Pulse one set of target cells with 1 μ M gp120 (318-327) peptide for 1 hour at 37°C (experimental targets).
 - Leave another set of target cells unpulsed or pulsed with an irrelevant peptide (negative control targets).[6]
- CTL Assay:
 - Plate the labeled target cells at 1 x 10⁴ cells/well in a 96-well U-bottom plate.
 - Add the effector cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 25:1).
 - Prepare control wells:
 - Spontaneous Release: Target cells with medium only.
 - Maximum Release: Target cells with 5% Triton X-100.
 - Centrifuge the plate briefly and incubate for 4-6 hours at 37°C.
- Measurement of ⁵¹Cr Release:
 - Centrifuge the plate and collect 100 μL of supernatant from each well.
 - Measure the radioactivity (counts per minute, CPM) in a gamma counter.
- Calculation:
 - Calculate the percent specific lysis for each E:T ratio using the formula: % Specific Lysis =
 100 x [(Experimental Release Spontaneous Release) / (Maximum Release -



Spontaneous Release)]

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